molecular formula C17H21NO4 B4418509 Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate

Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate

Cat. No.: B4418509
M. Wt: 303.35 g/mol
InChI Key: XXPFQQUAJYQFCN-UHFFFAOYSA-N
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Description

Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Alcohol Moiety: This step involves the reaction of the furan derivative with an appropriate amino alcohol, such as 1-hydroxybutan-2-amine, under controlled temperature and pH conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino alcohol moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino alcohol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate
  • Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}thiophene-2-yl)benzoate
  • Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}pyrrole-2-yl)benzoate

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (furan, thiophene, pyrrole).
  • Chemical Properties: These differences affect the compound’s electronic properties, reactivity, and stability.
  • Biological Activity: The variation in the heterocyclic ring can lead to differences in biological activity and specificity towards molecular targets.

This compound stands out due to the unique combination of the furan ring and the amino alcohol moiety, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[5-[(1-hydroxybutan-2-ylamino)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-14(11-19)18-10-15-8-9-16(22-15)12-4-6-13(7-5-12)17(20)21-2/h4-9,14,18-19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFQQUAJYQFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate
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Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate
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Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate
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Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate
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Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate
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Methyl 4-(5-{[(1-hydroxybutan-2-yl)amino]methyl}furan-2-yl)benzoate

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